N-(4-(N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide
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Description
“N-(4-(N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide” is a complex organic compound. It contains a pyrazolo[3,4-b]quinoline core, which is a type of nitrogen-containing heterocycle . These types of structures are often found in biologically active compounds.
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrazolo[3,4-b]quinoline core, with additional functional groups attached. These include a sulfamoyl group attached to a phenyl ring, and an acetamide group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. The pyrazolo[3,4-b]quinoline core could potentially undergo various reactions at the nitrogen atoms or the adjacent carbon atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the sulfamoyl and acetamide groups could influence its solubility and reactivity .Mechanism of Action
Target of Action
Compounds with similar structures, such as 1h-pyrazolo[3,4-b]quinolines, have been shown to have biological activity and potential use as fluorescent sensors .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound . It’s worth noting that similar compounds have been shown to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various biological pathways, suggesting that this compound may have similar effects .
Result of Action
Related compounds have been shown to have various biological effects, suggesting that this compound may have similar impacts .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Properties
IUPAC Name |
N-[4-[(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c1-4-12-27-22-19(13-16-7-5-6-14(2)20(16)24-22)21(25-27)26-31(29,30)18-10-8-17(9-11-18)23-15(3)28/h5-11,13H,4,12H2,1-3H3,(H,23,28)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVVGAMHVYWJGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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